MO-I-500

RNA epigenetics m6A demethylase FTO inhibition

MO-I-500 (CAS 1585219-04-0) is the first reported FTO inhibitor, uniquely validated in metabolically challenged SUM149-MA triple-negative breast cancer cells (>90% colony inhibition under glutamine deprivation) and dual neuronal/astrocyte neuroprotection models. Essential for experimental continuity in published protocols; later-generation inhibitors do not recapitulate this context-specific efficacy.

Molecular Formula C12H12ClNO5S
Molecular Weight 317.75 g/mol
Cat. No. B12410972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMO-I-500
Molecular FormulaC12H12ClNO5S
Molecular Weight317.75 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=C(C(=C(O1)C2=CC=C(C=C2)Cl)O)O
InChIInChI=1S/C12H12ClNO5S/c1-2-20(17,18)14-12-10(16)9(15)11(19-12)7-3-5-8(13)6-4-7/h3-6,14-16H,2H2,1H3
InChIKeyWWHUSZQHRUNRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide (MO-I-500) – First-in-Class FTO Inhibitor for RNA Epigenetics Research


N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide, also designated MO-I-500 or FTO-IN-7d (CAS 1585219-04-0), is a synthetic small molecule that functions as the first pharmacological inhibitor of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase . The compound inhibits purified FTO demethylase activity with an IC50 of 8.7 μM and elevates global m6A levels in cellular mRNA . Structurally, it contains a dihydroxyfuran core bearing a 4-chlorophenyl substituent and an ethanesulfonamide moiety, providing a molecular weight of 317.75 g/mol .

Why FTO Inhibitors Are Not Interchangeable – Critical Differentiators for MO-I-500 (N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide) Procurement


FTO inhibitors exhibit marked variability in enzymatic potency (IC50 range >30-fold), selectivity profiles against related AlkB family demethylases, and validated biological contexts. MO-I-500 distinguishes itself as the first reported FTO inhibitor with extensive validation in metabolically challenged triple-negative breast cancer models and neuroprotective paradigms [1][2]. Substitution with later-generation inhibitors (e.g., C6, F97) that possess superior enzymatic potency may not recapitulate the same cellular efficacy in glutamine-deprived SUM149-MA cells or the dual neuronal/astrocyte protection demonstrated for MO-I-500 [3][4]. Consequently, experimental continuity and reproducibility necessitate procurement of the exact compound validated in published protocols.

Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide (MO-I-500) Versus Comparator FTO Inhibitors


FTO Enzymatic Inhibition Potency – Cross-Study Comparison of IC50 Values

MO-I-500 inhibits purified FTO demethylase activity with an IC50 of 8.7 μM in vitro, measured using an artificial small methylated substrate . In cross-study comparison, this potency is intermediate relative to other characterized FTO inhibitors: compound C6 (1,2,3-triazole series) exhibits IC50 = 0.78 μM (approx. 11-fold more potent) [1]; acylhydrazone 8t shows IC50 = 7.3 μM (modestly more potent) ; while the natural product radicicol displays IC50 = 16.04 μM (approx. 2-fold less potent) [2]. MO-I-500's potency must be interpreted in the context of its extensive biological validation rather than as a purely potency-driven selection criterion.

RNA epigenetics m6A demethylase FTO inhibition

Inhibition of Panresistant Triple-Negative Breast Cancer Cell Survival Under Metabolic Challenge – Direct Comparison with Control Compound

In SUM149-MA cells—a panresistant, metabolically adapted triple-negative breast cancer subline selected for survival in glutamine-free medium—MO-I-500 treatment significantly (>90%) inhibited survival and/or colony formation relative to untreated cells or cells treated with the control compound MO-I-100 [1]. The effect was context-dependent: MO-I-500 had relatively little effect on cell growth in complete medium containing glutamine, indicating selective vulnerability of metabolically challenged cancer cells to FTO inhibition [1].

Triple-negative breast cancer Metabolic adaptability Panresistance

Neuroprotective Reduction of Oxidative Stress in Differentiated Neuronal Cells – Direct Comparison with Vehicle Control

In differentiated SH-SY5Y neuron-like cells challenged with tert-butyl hydroperoxide (TBHP) to induce oxidative stress, pretreatment with 1 μM MO-I-500 for 48 hours significantly reduced intracellular ROS levels compared to TBHP (50 μM) alone (p < 0.01) [1]. TBHP promoted dose-dependent ROS production vs. vehicle (TBHP 25 μM: p < 0.01; TBHP 50 μM: p < 0.0001). MO-I-500 pretreatment also preserved ATP content and induced a metabolic shift toward an energy-efficient state [1].

Neuroprotection Oxidative stress SH-SY5Y

Astrocyte Mitochondrial Protection in Streptozotocin-Induced Alzheimer's Disease Model – Direct Comparison with Untreated Control

In human astrocytoma CCF-STTG1 cells exposed to streptozotocin (STZ) as an Alzheimer's disease model, MO-I-500 treatment strongly reduced STZ-induced adverse effects including enhanced cell survival, suppressed oxidative stress and apoptosis, and ameliorated mitochondrial dysfunction and bioenergetic disturbances [1]. The study further demonstrated that STZ-treated astrocytes expressed significantly higher levels of FTO protein, and MO-I-500 inhibition of FTO counteracted these pathogenic changes [1].

Alzheimer's disease Astrocytes Mitochondrial dysfunction

Optimal Research Applications for N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide (MO-I-500) Based on Validated Evidence


Panresistant Triple-Negative Inflammatory Breast Cancer (TNBC) Metabolic Adaptation Studies

MO-I-500 is the FTO inhibitor of choice for investigating the role of m6A demethylation in metabolically adapted, panresistant TNBC cells. The compound demonstrated >90% inhibition of survival/colony formation in SUM149-MA cells cultured under glutamine deprivation, a condition that selects for therapy-resistant subpopulations [1]. This context-specific activity makes MO-I-500 uniquely suited for studies of cancer metabolic vulnerability, FTO-dependent survival mechanisms, and combination therapy screening in TNBC models [1].

Oxidative Stress and Neurodegeneration Research (Alzheimer's Disease, Parkinson's Disease)

MO-I-500 provides a validated pharmacological tool for probing FTO's role in neuronal and astrocytic oxidative stress responses. The compound significantly reduces TBHP-induced ROS in differentiated SH-SY5Y neuronal cells [2] and ameliorates STZ-induced mitochondrial dysfunction in astrocytes [3]. This dual neuroprotective profile supports applications in Alzheimer's disease modeling, brain aging studies, and investigation of m6A-mediated stress resilience pathways [2][3].

RNA Epitranscriptomics and m6A Pathway Mechanistic Studies

As the first reported FTO inhibitor, MO-I-500 remains a cornerstone tool for dissecting FTO-dependent m6A demethylation dynamics. Treatment of HeLa cells with MO-I-500 elevates global m6A levels in total cellular mRNA , enabling researchers to correlate FTO inhibition with downstream effects on RNA stability, splicing, and translation. The compound's extensive publication record provides a robust experimental foundation for epitranscriptomic investigations [1][2][3].

Anticonvulsant Screening and Epilepsy Model Validation

MO-I-500 displays anticonvulsant activity in the 6 Hz mouse model of epilepsy at nontoxic doses . This unique in vivo pharmacological property distinguishes MO-I-500 from other FTO inhibitors lacking CNS activity data, making it a valuable reference compound for epilepsy research, blood-brain barrier penetration studies of FTO inhibitors, and exploration of m6A modulation in seizure disorders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MO-I-500

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.